molecular formula C9H18ClN5S B13639820 4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride

4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13639820
M. Wt: 263.79 g/mol
InChI Key: CLNHESVVORGBFE-UHFFFAOYSA-N
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Description

4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is a complex organic compound that features a tetrazole ring, a piperidine ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from amines, triethyl orthoformate, and sodium azide through catalyzed reactions.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the tetrazole derivative with an appropriate thiol compound.

    Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions involving piperidine and the intermediate compound.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its combination of a tetrazole ring, a piperidine ring, and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18ClN5S

Molecular Weight

263.79 g/mol

IUPAC Name

4-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C9H17N5S.ClH/c1-14-9(11-12-13-14)15-7-4-8-2-5-10-6-3-8;/h8,10H,2-7H2,1H3;1H

InChI Key

CLNHESVVORGBFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCC2CCNCC2.Cl

Origin of Product

United States

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